molecular formula C10H18N2O5 B175832 (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate CAS No. 124842-28-0

(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate

Cat. No. B175832
CAS RN: 124842-28-0
M. Wt: 246.26 g/mol
InChI Key: WBCWYEJCFYVRMG-LURJTMIESA-N
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Description

“(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate” is a chemical compound with the IUPAC name (2S)-2- [ (tert-butoxycarbonyl) (methyl)amino]butanoic acid . It is also known as tert-butyl (2S)-4-amino-2- [ (2-methylpropan-2-yl)oxycarbonylamino]butanoate .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the molecular formula C13H26N2O4 . The InChI code for this compound is 1S/C13H26N2O4/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6/h9H,7-8,14H2,1-6H3,(H,15,17) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 274.36 g/mol . The compound has a topological polar surface area of 90.6 Ų and a complexity of 235 .

Scientific Research Applications

(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is used in a variety of scientific research applications, such as drug synthesis, biocatalysis, and bioremediation. This compound has been used to synthesize various drugs, such as antipsychotics, antibiotics, and anticonvulsants. It has also been used to synthesize various peptides and proteins, such as enzymes and antibodies. In addition, this compound has been used in biocatalysis and bioremediation, as it can be used to catalyze the conversion of organic compounds into more useful products.

Mechanism of Action

The mechanism of action of (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is not fully understood. However, it is believed that this compound can act as a proton donor and acceptor, as well as a catalyst in biochemical reactions. It is also believed to interact with other molecules, such as enzymes and proteins, in order to catalyze reactions. Furthermore, this compound has been shown to act as an inhibitor of enzymes, which can be useful in the development of drugs.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to act as an inhibitor of enzymes, which can be useful in the development of drugs. In addition, this compound has been shown to interact with other molecules, such as proteins, in order to catalyze biochemical reactions. Furthermore, this compound has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its ability to act as a catalyst in biochemical reactions, which can be useful in the development of drugs. In addition, this compound is relatively easy to synthesize and is relatively inexpensive. However, this compound is not very stable in solution and can degrade over time. Furthermore, this compound is not very soluble in water, which can limit its use in certain experiments.

Future Directions

(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate has a wide range of potential future applications. For example, it could be used in the development of more effective drugs and in the development of more efficient biocatalysts and bioremediation processes. In addition, this compound could be used in the development of new materials, such as polymers and nanomaterials. Furthermore, this compound could be used in the development of new sensors and biosensors. Finally, this compound could be used in the development of new methods for the synthesis of peptides and proteins.

Synthesis Methods

(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is produced through a process known as the Knovenagel condensation. This involves the reaction of an aldehyde or ketone with an amine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces a Schiff base, which is then reduced with a reducing agent, such as sodium borohydride or sodium cyanoborohydride, to produce the desired product. The reaction is typically carried out in a solvent, such as methanol or ethanol, and requires a catalytic amount of a base.

properties

IUPAC Name

methyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(15)12-6(5-7(11)13)8(14)16-4/h6H,5H2,1-4H3,(H2,11,13)(H,12,15)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCWYEJCFYVRMG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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